molecular formula C14H15NO B15005695 2,4,8-Trimethyl-2,3-dihydrofuro[2,3-b]quinoline

2,4,8-Trimethyl-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B15005695
M. Wt: 213.27 g/mol
InChI Key: GHSCUKABNMKFNW-UHFFFAOYSA-N
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Description

2,4,8-TRIMETHYL-2H,3H-FURO[2,3-B]QUINOLINE is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused furan and quinoline ring system, with three methyl groups attached at positions 2, 4, and 8. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-TRIMETHYL-2H,3H-FURO[2,3-B]QUINOLINE typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,8-TRIMETHYL-2H,3H-FURO[2,3-B]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.

Scientific Research Applications

2,4,8-TRIMETHYL-2H,3H-FURO[2,3-B]QUINOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,8-TRIMETHYL-2H,3H-FURO[2,3-B]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 2,4,8-TRIMETHYL-2H,3H-FURO[2,3-B]QUINOLINE is unique due to its specific arrangement of the furan and quinoline rings and the presence of three methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2,4,8-trimethyl-2,3-dihydrofuro[2,3-b]quinoline

InChI

InChI=1S/C14H15NO/c1-8-5-4-6-11-10(3)12-7-9(2)16-14(12)15-13(8)11/h4-6,9H,7H2,1-3H3

InChI Key

GHSCUKABNMKFNW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C3=CC=CC(=C3N=C2O1)C)C

Origin of Product

United States

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